![molecular formula C23H21ClFN3O4S2 B2694178 N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-64-1](/img/structure/B2694178.png)
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide” is a chemical compound with the molecular formula CHClNOS . It is also known by other names such as N-(4-[(4-chlorophenyl)sulfonyl]amino)phenyl)acetamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of CHClNOS . The average mass is 324.783 Da and the monoisotopic mass is 324.033539 Da .科学的研究の応用
Chemical Synthesis and Bioactivity
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is part of a broader category of chemical compounds known for their diverse biological activities, which include potential anticancer properties and enzyme inhibition capabilities. A study focused on the design, synthesis, and bioactivities of similar sulfonamide derivatives highlighted their cytotoxic effects and selective inhibition of carbonic anhydrase (CA) enzymes, particularly hCA IX and XII. These enzymes are often targeted for their role in tumor growth and metastasis. The synthesized compounds demonstrated selective inhibition, suggesting potential therapeutic applications in cancer treatment (Gul et al., 2016). Another research effort synthesized novel sulfonamides that exhibited strong inhibition against human carbonic anhydrase I and II, alongside acetylcholinesterase, indicating their potential as multi-target agents for treating diseases associated with these enzymes (Yamali et al., 2020).
Antitumor Activity
Research into sulfonamide derivatives has also revealed compounds with promising antitumor activity. A study described the synthesis of indeno[1,2-c]pyrazoles substituted with sulfonamide and sulfonylurea pharmacophores, showing broad-spectrum antitumor activity against various cancer cell lines. This suggests the potential of these compounds as leads for developing novel anticancer agents (Rostom, 2006).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been extensively studied for their enzyme inhibition capabilities, particularly targeting carbonic anhydrase and acetylcholinesterase, enzymes relevant to various diseases, including cancer and neurodegenerative disorders. For instance, a study on sulfonamide-based pyrazolines demonstrated significant inhibitory activity against carbonic anhydrase isoenzymes hCA I and II, as well as acetylcholinesterase, suggesting their utility in developing therapies for conditions where enzyme inhibition is beneficial (Ozgun et al., 2019).
Potential for Developing New Drug Candidates
The synthesis and evaluation of novel sulfonamide derivatives for their bioactivity have led to the identification of compounds with selective inhibitory effects on enzymes like hCA IX and XII, essential for cancer cell proliferation. These findings support the potential of such compounds in drug development, offering a pathway to new treatments for cancer and other diseases associated with these enzymes (Gul et al., 2018).
特性
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-18-11-7-16(8-12-18)22-15-23(20-5-3-4-6-21(20)25)28(26-22)34(31,32)19-13-9-17(24)10-14-19/h3-14,23,27H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQDSPKLSRBEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。